molecular formula C12H12O4 B2482522 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)butane-1,3-dione CAS No. 5533-78-8

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)butane-1,3-dione

Cat. No.: B2482522
CAS No.: 5533-78-8
M. Wt: 220.224
InChI Key: YTYVRFQEADAYAE-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)butane-1,3-dione is a useful research compound. Its molecular formula is C12H12O4 and its molecular weight is 220.224. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Diversity

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)butane-1,3-dione and its derivatives have been utilized in various chemical syntheses. For instance, 1,2-dihydroxy benzenes, protected as cyclic diacetals with 2,3-butane dione, are robust and chemically diversifiable. These diacetals, with their chirality embedded in the 1,4-dioxane ring, are vital in asymmetric synthesis as ligands, auxiliaries, or organocatalysts (Ramarao et al., 2012).

Novel Compound Synthesis

The compound also serves as a precursor in the synthesis of unique compounds. For example, dihydro-1,4-ethano-1H,3H-thieno[3,4-c]thiophene-3,6(4H)-dione was obtained via an unusual rearrangement reaction, leading to convulsant compounds that potentially act as GABAA receptor antagonists (Kawamura & Casida, 1990).

Heterocyclic Chemistry and Ligand Development

This chemical also plays a crucial role in heterocyclic chemistry and ligand development. It's used in the synthesis of 1,4-diaryl-2-(1H-benzimidazol-2-yl)butane-1,4-diones and their conversion to 2-(3,6-diaryl-2,5-dihydropyridazin-4-yl)-1H-benzimidazoles, valuable in pharmaceutical and material sciences (Dzvinchuk et al., 2008). Furthermore, Zn(II) complexes construction, from zero-dimensional metallomacrocycle to multi-dimensional coordination polymers, utilizes derivatives of this compound as bifunctional ligands (Yang et al., 2012).

Photochemistry and Material Science

In the field of photochemistry and material science, derivatives of this compound are used for the photostabilization of polymers. Compounds like 1-phenyl-butane-1,3-dione can effectively photostabilize the photodegradation of polyisoprene, with potential applications in cosmetics protection against photoaging reactions (Wu et al., 1991).

Tautomeric Studies

The compound is also significant in tautomeric studies, providing insights into the stability and structure of various tautomers. For instance, studies have revealed that α-diketone as 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione is much less stable than its enolimine–enaminone and dienaminone tautomers, with the strength of intramolecular hydrogen bonds and aromatic character being crucial factors (Dobosz et al., 2010).

Electrophilic and Radical Reactions

The compound also finds relevance in studies related to electrophilic and radical reactions. For instance, dioxane-4,6-diones with (azulen-1-yl)methylene were obtained by condensation, displaying restricted reactivity in electrophilic or radical reactions, a characteristic attributed to the advanced molecular polarization of the products (Razus et al., 2009).

Copper-selective Electrodes

Additionally, 1-Phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione has been used as an ionophore for copper-selective poly(vinyl) chloride (PVC) membrane electrodes, highlighting its applicability in the development of sensors and analytical tools (Kopylovich et al., 2011).

Mechanism of Action

Target of Action

The primary targets of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)butane-1,3-dione are cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neurotransmission and inflammation, respectively.

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal function of the enzymes, leading to changes in the biochemical processes they regulate.

Biochemical Pathways

The inhibition of cholinesterases and lipoxygenase enzymes affects multiple biochemical pathways. For instance, the inhibition of cholinesterases can disrupt acetylcholine metabolism, affecting neurotransmission. Similarly, the inhibition of lipoxygenase can impact the arachidonic acid pathway, influencing inflammatory responses .

Pharmacokinetics

The compound’s molecular weight of178.1846 suggests it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of normal neurotransmission and inflammatory responses due to the inhibition of cholinesterases and lipoxygenase enzymes . This can lead to various physiological effects, depending on the context of use.

Biochemical Analysis

Biochemical Properties

Compounds with similar structures have been found to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in nerve function and inflammation, respectively.

Cellular Effects

In terms of cellular effects, 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)butane-1,3-dione has been found to inhibit bacterial biofilm growth. Specifically, it was found to be an effective antibacterial agent against B. subtilis and E. coli, inhibiting bacterial biofilm growth by 60.04% .

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)butane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-8(13)6-10(14)9-2-3-11-12(7-9)16-5-4-15-11/h2-3,7H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYVRFQEADAYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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